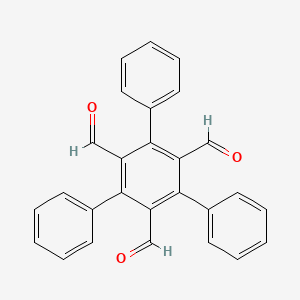

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde

Description

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (Tp), also known as triformylphloroglucinol (CAS: 34374-88-4), is a trifunctional aromatic aldehyde with three hydroxyl and three aldehyde groups. Its molecular formula is C₉H₆O₆ (molecular weight: 210.14 g/mol) . Tp is synthesized via the Duff reaction, involving hexamethylenetetramine and phloroglucinol in trifluoroacetic acid, followed by hydrolysis with HCl .

Properties

CAS No. |

918342-68-4 |

|---|---|

Molecular Formula |

C27H18O3 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde |

InChI |

InChI=1S/C27H18O3/c28-16-22-25(19-10-4-1-5-11-19)23(17-29)27(21-14-8-3-9-15-21)24(18-30)26(22)20-12-6-2-7-13-20/h1-18H |

InChI Key |

WXXGBQMSBRGCAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C3=CC=CC=C3)C=O)C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Reaction

One of the most common methods for synthesizing this compound is the Vilsmeier-Haack reaction. This method involves the use of a formylating agent such as N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). The reaction typically occurs under controlled temperature conditions to achieve selective formylation at the desired positions on the aromatic ring.

- Reagents: DMF, POCl₃

- Temperature: Controlled (typically room temperature to moderate heating)

- Yield: Can vary based on conditions but generally high when optimized.

Duff Reaction

Another significant method is the Duff reaction, which utilizes hexamethylenetetramine and phloroglucinol in trifluoroacetic acid. This method is particularly useful for introducing multiple aldehyde groups onto an aromatic ring.

- Combine hexamethylenetetramine and phloroglucinol in trifluoroacetic acid.

- Heat the mixture at approximately 100 °C for several hours.

- Hydrolyze with hydrochloric acid to yield the desired tricarbaldehyde.

- Reagents: Hexamethylenetetramine, phloroglucinol, trifluoroacetic acid

- Temperature: 100 °C

- Duration: 6 hours followed by hydrolysis

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each preparation method:

| Method | Key Reagents | Temperature | Duration | Typical Yield |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Room temp to moderate heating | Variable | High |

| Duff Reaction | Hexamethylenetetramine, phloroglucinol, trifluoroacetic acid | 100 °C | 6 hours + hydrolysis | Moderate to High |

Optimizations and Considerations

Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. Key factors include:

- Stoichiometry: Maintaining appropriate ratios of reagents.

- Temperature Control: Ensuring temperatures are conducive to the desired reactions without causing degradation.

- Inert Atmosphere: Using nitrogen or argon to prevent oxidation during sensitive steps.

Purification Techniques

Post-synthesis purification is essential to isolate the product from byproducts and unreacted materials:

- Recrystallization: Effective for obtaining pure crystals from solvents.

- Chromatography: Useful for separating compounds based on polarity differences.

Characterization Techniques

Characterization of synthesized this compound employs various analytical techniques:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity.

- $$ ^1H $$ NMR typically shows signals corresponding to aldehyde protons and aromatic protons.

Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups through characteristic absorption bands.

- Strong carbonyl stretches around 1680–1700 cm⁻¹ confirm aldehyde presence.

Mass Spectrometry (MS): Provides molecular weight confirmation and structural insights.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the phenyl groups can be further functionalized.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2,4,6-Triphenylbenzene-1,3,5-tricarboxylic acid.

Reduction: 2,4,6-Triphenylbenzene-1,3,5-tris(methanol).

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde serves as a versatile building block in organic synthesis. It can participate in various reactions including:

- Condensation Reactions : This compound can undergo condensation with amines to form Schiff bases. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Formation of Covalent Organic Frameworks (COFs) : The compound can be utilized in synthesizing COFs through condensation reactions. These frameworks are important for applications in gas storage, catalysis, and drug delivery systems .

Photocatalysis

Recent studies have highlighted the role of this compound in photocatalytic processes. It has been shown to enhance hydrogen evolution rates when used as a photocatalyst under visible light irradiation. This property is particularly relevant for sustainable energy applications where hydrogen serves as a clean fuel source .

Material Science

The compound's structure allows it to be incorporated into various materials for enhanced properties:

- Polymeric Materials : When integrated into polymer matrices, it improves thermal stability and mechanical strength. This application is vital for developing advanced materials used in aerospace and automotive industries .

- Nanocomposites : Its incorporation into nanocomposites can enhance electrical conductivity and thermal properties, making it suitable for electronic applications .

Case Study 1: Photocatalytic Hydrogen Production

A study demonstrated that using this compound in the synthesis of covalent triazine frameworks resulted in materials exhibiting high photocatalytic activity for hydrogen production. The framework demonstrated a hydrogen evolution rate of 9.2 mmol H₂·g⁻¹·h⁻¹ under visible light conditions .

Case Study 2: Synthesis of Schiff Bases

In another research project focusing on organic synthesis, the compound was reacted with various amines to produce Schiff bases that exhibited significant biological activity against cancer cell lines. This highlights its potential as a precursor for developing new therapeutic agents .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Photocatalysis | Enhances hydrogen evolution rates |

| Material Science | Improves properties of polymers and composites |

Mechanism of Action

The mechanism of action of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is largely dependent on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic ring system allows for π-π interactions, which can be exploited in the design of molecular assemblies and materials.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Tp and structurally related compounds:

Biological Activity

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde (also known as 1,3,5-triformylphloroglucinol) is a compound of significant interest in various fields due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 318.36 g/mol

Physical Properties:

- Density: 1.2 g/cm³

- Boiling Point: 350 °C

- Melting Point: 180 °C

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of this compound:

- Mechanism of Action: The compound inhibits the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. It primarily affects pathways involving NF-kB and MAPK signaling.

- Case Study: In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations (10 µM to 50 µM) of this compound resulted in a dose-dependent decrease in cell viability (Figure 1).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Figure 1: Effect of this compound on MCF-7 cell viability.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various models:

- In Vivo Studies: Administration in animal models showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. A study indicated that the oral administration of the compound at doses of 20 mg/kg significantly reduced inflammation markers in a carrageenan-induced paw edema model.

The biological activities of this compound can be attributed to several mechanisms:

- NF-kB Inhibition: The compound acts as an inhibitor of NF-kB signaling pathways which are crucial in inflammation and cancer progression.

- Apoptosis Induction: It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Regulation: The antioxidant activity is linked to its ability to modulate ROS levels within cells.

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

Synthesis and Applications

- Covalent Organic Frameworks (COFs): Research has explored the use of this compound in creating COFs for drug delivery systems due to its stability and functionalization capabilities .

- Electrochemical Sensors: The compound has been utilized in developing electrochemical sensors for detecting biomolecules due to its conductive properties .

Clinical Implications

The potential therapeutic applications extend to:

- Cancer therapy as an adjunct treatment.

- Anti-inflammatory drugs for chronic inflammatory diseases.

- Antioxidant supplements for oxidative stress management.

Q & A

Q. What are the optimized synthetic routes for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, and how can reaction conditions be tailored to minimize byproducts?

A one-step synthesis via nucleophilic aromatic substitution (NAS) of 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde with anhydrous ammonia in DMSO under dry, air-free conditions achieves yields >60%. Key optimizations include maintaining stoichiometric excess of NH₃, reaction temperatures of 60–80°C, and inert atmosphere to suppress cross-linking. Post-synthesis purification via silica gel chromatography isolates the product from decomposition byproducts (e.g., polymeric residues) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm, while aromatic protons appear at δ 6.5–7.2 ppm.

- FTIR : Strong carbonyl stretches (C=O) at 1680–1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹ confirm functionality.

- Mass spectrometry : Molecular ion peaks at m/z 210.14 (M⁺) align with the formula C₉H₆O₆. Computational IR frequency matching validates structural assignments .

Q. How do solvent polarity and pH influence the solubility and stability of this compound during storage?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but degrades in aqueous acidic/basic conditions due to aldehyde reactivity. Storage at 2–8°C under nitrogen prevents oxidation. Predicted pKa values (~3.70) suggest protonation of hydroxyl groups in acidic media, altering solubility .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in covalent organic framework (COF) crystallization and porosity?

The triformyl groups undergo Schiff-base condensation with diamines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form β-ketoenamine-linked COFs. The hydroxyl groups enhance crystallinity via hydrogen bonding, while the rigid aromatic core enables pore sizes of 1.2–2.8 nm. BET surface areas >1000 m²/g are achievable, critical for gas storage and catalysis .

Q. How can computational modeling predict the electronic properties of COFs derived from this compound?

Density functional theory (DFT) calculates charge distribution, band gaps (~2.3 eV), and exciton binding energies. For example, simulations of COFs incorporating 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde show enhanced charge separation in photocatalytic H₂O₂ production, aligning with experimental quantum efficiencies of 8.2% .

Q. What strategies address decomposition and cross-linking during derivatization into functional monomers?

Q. How does hydroxyl functionalization impact the piezoelectric performance of COFs?

In-plane polarization of hydroxyl groups in COFs generates piezoelectric coefficients (d₃₃) up to 12.5 pm/V, enabling mechanical energy harvesting. This property is leveraged in COF-based sensors and water-splitting devices .

Data Contradictions and Resolution

- Stereoselectivity in derivatization : Anti,syn-triol formation dominates in methyllithium additions to 2,4,6-trimethoxy derivatives, but HMPA or ethyl-substituted analogs yield statistical ratios. Steric gearing and chelation effects explain selectivity variations .

- Stability vs. functionality trade-offs : While hydroxyl groups enhance COF stability, they may reduce porosity. Balancing functionality via mixed-linker synthesis (e.g., combining triformylphloroglucinol with non-hydroxylated aldehydes) optimizes performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.